molecular formula C17H18ClNO B5435755 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide

Cat. No.: B5435755
M. Wt: 287.8 g/mol
InChI Key: LRFHYXBEMMAHAS-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro group and a 1-(3,4-dimethylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 1-(3,4-dimethylphenyl)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of new amides, thioamides, or other substituted derivatives.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • N-[1-(3,4-dimethylphenyl)ethyl]benzamide
  • 2-chloro-N-[1-(4-methylphenyl)ethyl]benzamide

Uniqueness

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide is unique due to the specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the 2-chloro group and the 1-(3,4-dimethylphenyl)ethyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-8-9-14(10-12(11)2)13(3)19-17(20)15-6-4-5-7-16(15)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHYXBEMMAHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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